molecular formula C21H29N3O2 B7083916 N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-2-(2,3-dimethylphenyl)pyrrolidine-1-carboxamide

N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-2-(2,3-dimethylphenyl)pyrrolidine-1-carboxamide

Cat. No.: B7083916
M. Wt: 355.5 g/mol
InChI Key: AKWIZCMJGCBTTJ-UHFFFAOYSA-N
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Description

N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-2-(2,3-dimethylphenyl)pyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features an oxazole ring, a pyrrolidine ring, and a dimethylphenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-2-(2,3-dimethylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-5-18-17(20(6-2)26-23-18)13-22-21(25)24-12-8-11-19(24)16-10-7-9-14(3)15(16)4/h7,9-10,19H,5-6,8,11-13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWIZCMJGCBTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)CC)CNC(=O)N2CCCC2C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-2-(2,3-dimethylphenyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the pyrrolidine ring and the dimethylphenyl group. Common reagents used in these reactions include ethyl acetoacetate, diethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-2-(2,3-dimethylphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-2-(2,3-dimethylphenyl)pyrrolidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-2-(2,3-dimethylphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and pyrrolidine derivatives, such as:

  • 2-(2,3-dimethylphenyl)pyrrolidine-1-carboxamide
  • 3,5-diethyl-1,2-oxazole derivatives

Uniqueness

N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-2-(2,3-dimethylphenyl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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